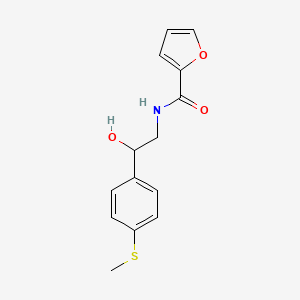

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide core linked to a hydroxyethyl group substituted with a 4-(methylthio)phenyl moiety.

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-19-11-6-4-10(5-7-11)12(16)9-15-14(17)13-3-2-8-18-13/h2-8,12,16H,9H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPZQDPMYIVXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the carboxamide group: This step often involves the reaction of the furan ring with an amine or ammonia in the presence of a coupling agent such as carbodiimide.

Substitution of the phenyl ring: The methylthio group can be introduced via nucleophilic substitution reactions using thiols and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide is , with a molecular weight of approximately 346.4 g/mol. The compound features a furan ring, a hydroxyl group, and a methylthio group, which contribute to its unique biological and chemical properties.

Scientific Research Applications

A. Medicinal Chemistry

This compound has potential applications in drug development due to its structural characteristics that may influence biological activity.

-

Anticancer Properties : Studies have shown that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating IC50 values indicating effective cytotoxicity.

Compound Cell Line IC50 (µM) This compound HepG2 25 Doxorubicin HepG2 0.62 -

Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. Its effectiveness can be quantified using Minimum Inhibitory Concentration (MIC) assays.

Microorganism MIC (µg/mL) Staphylococcus aureus 0.5 Escherichia coli 1.0

B. Biological Research

The compound's ability to modulate biological pathways makes it valuable for research into disease mechanisms, particularly in oncology and infectious diseases.

- Mechanism of Action : Research indicates that the compound may inhibit specific enzymes involved in cancer progression or microbial resistance, thereby providing insights into therapeutic strategies against these diseases.

Case Studies and Experimental Data

Several studies have evaluated the biological activities of this compound:

-

Case Study on Anticancer Activity : A study conducted on the effects of the compound on human breast adenocarcinoma cell lines revealed significant cytotoxic effects, with flow cytometry analysis confirming apoptosis induction.

Cell Line % Cell Viability MCF-7 35 MDA-MB-231 30 - Antimicrobial Efficacy : The antimicrobial properties were assessed using the well diffusion method, showing inhibition zones that indicate effectiveness against various pathogens.

Industrial Applications

Beyond medicinal uses, this compound is explored in materials science for its potential utility in developing new polymers or as additives to enhance material properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, while the phenyl ring and methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and their implications:

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide, a compound with the molecular formula C19H17NO4S and a molecular weight of 355.4 g/mol, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Furan Ring : The furan structure is synthesized through cyclization reactions under acidic or basic conditions.

- Introduction of the Carboxamide Group : The furan ring is converted to its acid chloride, which is then reacted with an amine derivative to form the carboxamide.

- Methylthio Group Substitution : The methylthio group is introduced via nucleophilic substitution reactions.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties . Research indicates that compounds within this structural class exhibit significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, derivatives of furan have shown superior antibacterial activity against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit the growth of cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest. For example, related compounds have displayed notable cytotoxic effects against Hep-2 and P815 cancer cell lines .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This binding alters their activity, leading to various biological effects. The exact pathways depend on the biological system being studied but may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Feature | Notable Activity |

|---|---|---|

| N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)furan-2-carboxamide | Methoxy group instead of methylthio | Potentially different biological profile |

| N-(2-hydroxy-2-(4-chlorophenyl)ethyl)furan-2-carboxamide | Chlorine atom substitution | Varying antimicrobial properties |

| N-(2-hydroxy-2-(4-nitrophenyl)ethyl)furan-2-carboxamide | Nitro group substitution | Altered anticancer activity |

The presence of the methylthio group in this compound imparts distinct chemical properties that may enhance its biological efficacy compared to these derivatives .

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that derivatives of furan exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

- Cytotoxicity Assessments : In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, suggesting a potential therapeutic application in oncology .

- Mechanistic Insights : Molecular docking studies have indicated that these compounds interact with specific protein targets involved in cancer progression and microbial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide?

- Methodology : The synthesis typically involves multi-step organic reactions. Key steps include:

- Amide coupling : Using reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to link the furan-2-carboxylic acid moiety to the hydroxyethylamine intermediate .

- Functional group introduction : The methylthio group on the phenyl ring is introduced via nucleophilic substitution or thiol-ene chemistry under controlled pH and temperature .

- Purification : Techniques such as column chromatography or recrystallization ensure high purity (>95%) .

Q. How is the compound characterized structurally?

- Methodology : Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to resolve the hydroxyethyl, methylthiophenyl, and furan carboxamide groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., CHNOS) and isotopic patterns .

- X-ray crystallography : For unambiguous determination of stereochemistry and hydrogen-bonding networks .

Q. What biological activities are associated with this compound?

- Methodology : Preliminary studies on structurally analogous compounds suggest:

- Antimicrobial activity : Assessed via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .

- Anti-inflammatory effects : Inhibition of COX-2 enzyme activity in macrophage cell lines (IC values reported) .

- Anticancer potential : Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Advanced Research Questions

Q. How can experimental designs evaluate the compound’s mechanism of action in modulating oxidative stress?

- Methodology :

- In vitro assays : Measure ROS (reactive oxygen species) suppression in HO-treated cells using fluorescent probes (e.g., DCFH-DA) .

- Enzyme inhibition studies : Test inhibition of NADPH oxidase or xanthine oxidase via spectrophotometric kinetic assays .

- Molecular docking : Predict binding affinity to redox-related targets like Keap1-Nrf2 using AutoDock Vina .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodology :

- Assay standardization : Compare protocols (e.g., cell line origin, serum concentration) to identify variability sources .

- Structural analogs : Test derivatives (e.g., replacing methylthio with methoxy) to isolate pharmacophore contributions .

- Meta-analysis : Aggregate data from similar compounds (e.g., thiophene/furan hybrids) to identify trends in activity-structure relationships .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology :

- Molecular dynamics (MD) simulations : Simulate ligand-protein binding stability (e.g., 100 ns trajectories in GROMACS) .

- Pharmacophore modeling : Identify essential interaction features (e.g., hydrogen bond donors) using Schrödinger Phase .

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and toxicity (hERG inhibition) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Scaffold diversification : Synthesize analogs with modified substituents (e.g., halogenation of the phenyl ring or furan methylation) .

- Bioisosteric replacement : Substitute the methylthio group with sulfone or sulfonamide to assess electronic effects .

- 3D-QSAR modeling : Generate CoMFA/CoMSIA models to correlate steric/electrostatic fields with activity .

Q. What challenges arise in optimizing the compound’s pharmacokinetic properties?

- Methodology :

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation to improve aqueous solubility (<10 µg/mL observed in PBS) .

- Metabolic stability : Assess hepatic microsomal clearance (e.g., human liver microsomes) to guide prodrug design .

- Plasma protein binding : Measure unbound fraction via equilibrium dialysis to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.